molecular formula C11H11BrO2 B1425503 5-Methoxyl-8-bromo-2-tetralone CAS No. 361432-52-2

5-Methoxyl-8-bromo-2-tetralone

Cat. No.: B1425503
CAS No.: 361432-52-2
M. Wt: 255.11 g/mol
InChI Key: DZFRKXLZZQPQQW-UHFFFAOYSA-N
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Description

5-Methoxyl-8-bromo-2-tetralone is an organic compound with the molecular formula C11H11BrO2 It is a derivative of tetralone, characterized by the presence of a methoxy group at the 5th position and a bromine atom at the 8th position on the tetralone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxyl-8-bromo-2-tetralone typically involves the reduction of 1,6-dimethoxy benzene using sodium metals in an alcohol medium and an ammonia medium at a temperature range of 15 to 35 degrees Celsius. The weight ratios of the reactants are crucial for the selectivity and yield of the product. The reduction process takes between 35 to 48 hours .

Industrial Production Methods: Industrial production methods for this compound are designed to be scalable and efficient. The process involves the use of readily available raw materials and simple reaction conditions, making it suitable for large-scale production. The high selectivity of the reaction ensures a high yield of the desired product, which is essential for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 5-Methoxyl-8-bromo-2-tetralone undergoes various chemical reactions, including:

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The bromine atom in the molecule can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atom under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

5-Methoxyl-8-bromo-2-tetralone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating diseases such as Parkinson’s disease.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 5-Methoxyl-8-bromo-2-tetralone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

    5-Methoxyl-2-tetralone: Lacks the bromine atom at the 8th position.

    8-Bromo-2-tetralone: Lacks the methoxy group at the 5th position.

    5-Methoxyl-8-chloro-2-tetralone: Similar structure but with a chlorine atom instead of bromine.

Uniqueness: 5-Methoxyl-8-bromo-2-tetralone is unique due to the presence of both the methoxy group and the bromine atom, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable intermediate in organic synthesis and a potential candidate for various applications .

Properties

IUPAC Name

8-bromo-5-methoxy-3,4-dihydro-1H-naphthalen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO2/c1-14-11-5-4-10(12)9-6-7(13)2-3-8(9)11/h4-5H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZFRKXLZZQPQQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2CCC(=O)CC2=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90721833
Record name 8-Bromo-5-methoxy-3,4-dihydronaphthalen-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90721833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

361432-52-2
Record name 8-Bromo-5-methoxy-3,4-dihydronaphthalen-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90721833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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